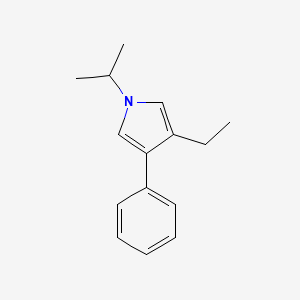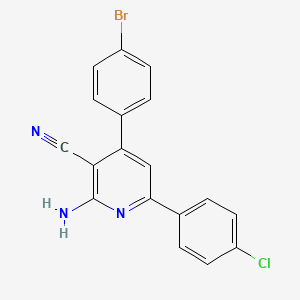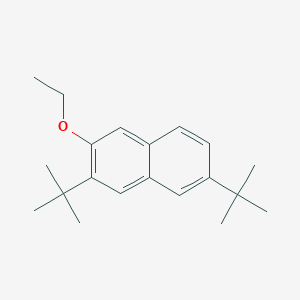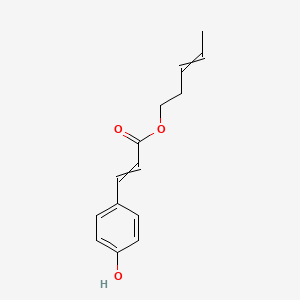
3-Methyl-2-nitro-N-(2-pyridinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-nitro-N-(2-pyridinyl)benzamide is an organic compound with the molecular formula C13H11N3O3 It is a derivative of benzamide, where the benzamide core is substituted with a methyl group, a nitro group, and a pyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-nitro-N-(2-pyridinyl)benzamide typically involves the nitration of 3-methylbenzamide followed by the introduction of the pyridinyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the pyridinyl group can be carried out using a coupling reaction with 2-chloropyridine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-nitro-N-(2-pyridinyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: 3-Methyl-2-amino-N-(2-pyridinyl)benzamide.
Substitution: Various substituted pyridinyl derivatives depending on the nucleophile used.
Oxidation: 3-Carboxy-2-nitro-N-(2-pyridinyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-nitro-N-(2-pyridinyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or polymers.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-nitro-N-(2-pyridinyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinyl group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-N-(3-pyridinyl)benzamide
- N-(3-Methyl-2-pyridinyl)benzamide
- 2-Methyl-N-(4-methyl-2-pyridinyl)benzamide
- 3-Nitro-N-(2-pyridinyl)benzamide
Uniqueness
3-Methyl-2-nitro-N-(2-pyridinyl)benzamide is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
600128-25-4 |
|---|---|
Molekularformel |
C13H11N3O3 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
3-methyl-2-nitro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C13H11N3O3/c1-9-5-4-6-10(12(9)16(18)19)13(17)15-11-7-2-3-8-14-11/h2-8H,1H3,(H,14,15,17) |
InChI-Schlüssel |
ZDLTYOVPUAHOPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl [(4-cyanophenyl)sulfamoyl]carbamate](/img/structure/B12572984.png)
![Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate](/img/structure/B12572985.png)
![N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide](/img/structure/B12572988.png)
![1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B12572990.png)


![2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol](/img/structure/B12573030.png)

![2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole](/img/structure/B12573041.png)
